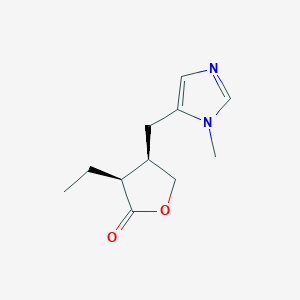
ピロカルピン
概要
説明
作用機序
ピロカルピンは、ムスカリン受容体作動薬として作用し、特に虹彩括約筋と毛様体筋に存在するムスカリン受容体サブタイプM3を標的にします . 活性化されると、虹彩括約筋が収縮し、瞳孔が縮小します(縮瞳)。 毛様体筋も収縮し、眼の前房から房水の排出が可能になり、緑内障に関連する眼圧が低下します .
科学的研究の応用
Pilocarpine has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic receptor agonists . In biology, pilocarpine is used to stimulate the secretion of exocrine glands, such as sweat and saliva . In medicine, it is used to treat conditions like glaucoma, dry mouth, and presbyopia . Pilocarpine is also used in the industry to develop new formulations and delivery methods for ophthalmic solutions .
生化学分析
Biochemical Properties
Pilocarpine is non-selective for the various muscarinic receptors but does not stimulate nicotinic acetylcholine receptors . It is a peripheral stimulant of the parasympathetic system and has been used as both a miotic and a diaphoretic agent .
Cellular Effects
Clinically, Pilocarpine has been shown to increase resting and stimulate salivary flow, decrease subjective oral dryness, and decrease difficulties with chewing and speaking in patients with xerostomia . It was shown that oral pilocarpine not only caused an increase in salivary flow but also normalized chronic graft-versus-host disease-induced salivary biochemical and immunological alterations .
Molecular Mechanism
This reversal of the induced quantitative and qualitative alterations restored the saliva’s normal biochemical, immunological and antimicrobial protective characteristics . It has also has been recommended for the treatment of Sjogren’s syndrome, as well as for the anticholinergic side effects of desipramine and opioids .
Temporal Effects in Laboratory Settings
A sensitive, specific and rapid high performance liquid chromatography–atmospheric pressure chemical ionization source-tandem mass spectrometry (LC-APCI-MS-MS) method for the determination of Pilocarpine in human plasma was developed and validated . The method is based on liquid–liquid extraction, followed by a reversed-phase liquid chromatographic separation, and detected by means of tandem mass spectrometry .
Dosage Effects in Animal Models
The linear calibration curve covered a concentration range of 2–500 μg L −1. The intra- and inter-day precisions for Pilocarpine were <10% and the accuracies were between 90 and 110% .
Metabolic Pathways
Pilocarpine: is hydrolyzed predominantly in tissues and plasma to pilocarpic acid via Michaelis-Menten kinetics . Additional hydrolytic and oxidative metabolism may occur in the liver, and a minor fraction of pilocarpine (20%) is excreted unchanged in the urine .
Transport and Distribution
The concentration of Pilocarpine secreted into saliva may depend on the plasma concentration .
Subcellular Localization
The subcellular localization of Pilocarpine Given its role in stimulating the parasympathetic system and its effects on various cellular processes, it can be inferred that Pilocarpine likely interacts with receptors on the cell surface to exert its effects .
準備方法
ピロカルピンは、ピロカルプス・ミクロフィルス属の葉から複数ステップの工程を経て抽出することができます。 サンプルを希薄な水酸化ナトリウムで湿らせ、アルカロイドを遊離塩基に変換し、次にクロロホルムまたは適切な有機溶媒を使用して抽出します . 工業的な生産方法では、リンゴ酸またはn-ブチルアルデヒドを原料とし、縮合、酸化、エステル化、スルホン化などの反応を連続して行います .
化学反応の分析
ピロカルピンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、ハロゲン化剤や有機溶媒が含まれます . これらの反応から生成される主要な生成物には、ピロカルピンのさまざまな誘導体があり、これらは様々な治療目的で使用されます .
科学研究への応用
ピロカルピンは、幅広い科学研究の応用範囲を持ちます。 化学では、ムスカリン受容体作動薬の効果を研究するために使用されます . 生物学では、ピロカルピンは、汗や唾液などの外分泌腺の分泌を刺激するために使用されます . 医学では、緑内障、ドライマウス、老視などの治療に使用されます . ピロカルピンは、眼科用溶液の新しい製剤や投与方法を開発するためにも、業界で使用されています .
化学反応の分析
Pilocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents and organic solvents . Major products formed from these reactions include different derivatives of pilocarpine, which can be used for various therapeutic purposes .
類似化合物との比較
特性
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTSOMWOSFHM-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021162 | |
| Record name | Pilocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS... | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OIL OR CRYSTALS, NEEDLES | |
CAS No. |
92-13-7, 54-71-7 | |
| Record name | Pilocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilocarpine [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pilocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pilocarpine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pilocarpine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204-205 °C, 34 °C | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pilocarpine and how does it interact with its target?
A1: Pilocarpine is a naturally occurring alkaloid that acts as a muscarinic acetylcholine receptor agonist. [] It exerts its effects by binding to muscarinic receptors, specifically the M3 subtype, mimicking the action of acetylcholine. [, , , ] This binding leads to various downstream effects depending on the tissue and receptor subtype involved. []
Q2: What is the significance of isopilocarpine in relation to pilocarpine?
A4: Isopilocarpine is a stereoisomer of pilocarpine naturally present in varying degrees in commercial pilocarpine preparations. [] Although it coexists with pilocarpine, its binding affinity for muscarinic cholinergic receptors is significantly lower. [] Consequently, the practical impact of isopilocarpine contamination in commercial preparations is minimal due to its low concentration and affinity. []
Q3: How does the body process and eliminate pilocarpine?
A5: While detailed pharmacokinetic data from the provided abstracts is limited, studies indicate that pilocarpine is absorbed readily after oral administration. [] Animal studies suggest that both P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) are involved in pilocarpine transport, indicating a role for these transporters in pilocarpine's distribution and elimination. []
Q4: How does pilocarpine induce seizures in animal models of epilepsy?
A6: Pilocarpine is frequently used in rodent models to induce status epilepticus (SE), a condition mimicking human temporal lobe epilepsy. [, , , ] The pilocarpine model involves administering a high dose of pilocarpine, either as a bolus or via a ramping up dosing protocol. [] This induces a prolonged seizure activity, leading to hippocampal damage and subsequent spontaneous recurrent seizures. [, , ]
Q5: Are there variations in seizure susceptibility to pilocarpine among different mice strains?
A7: Yes, studies demonstrate significant differences in pilocarpine-induced seizure susceptibility among various substrains and even sublines of C57BL/6 mice. [] These differences, attributed to genetic variations, particularly X-chromosome linked variations, highlight the importance of carefully selecting and reporting mouse substrains for research involving pilocarpine. []
Q6: What are the potential neuroprotective roles of UCP2 in pilocarpine-induced epilepsy models?
A8: Studies in rat models of pilocarpine-induced epilepsy show increased UCP2 mRNA expression in the acute phase following seizures. [] This increase appears to be associated with a reduction in oxidative stress markers and an increase in p-AKT expression, suggesting a potential neuroprotective role for UCP2 against seizure-induced excitotoxicity and mitochondrial impairment. []
Q7: Can pilocarpine be used to manage overcorrection after radial keratotomy?
A11: Yes, clinical studies show that topical pilocarpine effectively reduces overcorrections following radial keratotomy. [] Pilocarpine induces miosis and a myopic shift, effectively counteracting hyperopia. [, ] Furthermore, the corneal steepening induced by pilocarpine appears to be maintained even after treatment cessation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Iodo-2-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B147134.png)








![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)


